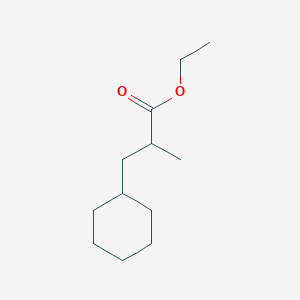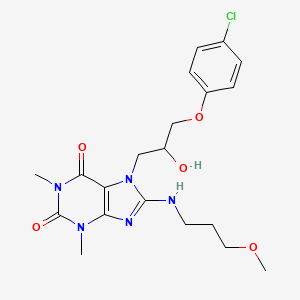
3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies.
科学的研究の応用
Pharmacological Properties
3-Benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide belongs to a class of quinazoline derivatives which have been explored for their pharmacological properties. These compounds have shown potential as diuretic and antihypertensive agents, as observed in a study that synthesized a series of such derivatives and evaluated their activities in rats (Rahman et al., 2014).
Synthesis and Characterization
The synthesis and characterization of similar compounds have been a focus in scientific research. For instance, amino- and sulfanyl-derivatives of benzoquinazolinones were prepared under specific conditions, and their potential cytotoxicity was evaluated, indicating significant anticancer activity for certain compounds (Nowak et al., 2015).
Antimicrobial and Docking Studies
These compounds have also been studied for their antimicrobial properties. A study synthesized 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides and subjected them to biological evaluation and molecular docking studies, showing significant results (Talupur et al., 2021).
Crystal Structure Analysis
Understanding the crystal structure of these compounds is crucial for their application in various fields. A study focused on the crystal structure of a new quinazolinone compound, providing insights into its two-dimensional network structure formed by hydrogen bonds and electrostatic interactions (Yong, 2005).
Antitumor and Antibacterial Agents
Quinazoline derivatives have been synthesized as potential inhibitors of thymidylate synthase, showcasing their role as antitumor and antibacterial agents. These compounds were evaluated against various human and bacterial enzymes, highlighting their significance in medical research (Gangjee et al., 1996).
Optoelectronic Materials
Research has extended into the application of quinazoline derivatives in optoelectronic materials. A review reported on luminescent small molecules and chelate compounds including a quinazoline ring, emphasizing their application in photo- and electroluminescence, highlighting their potential in creating novel optoelectronic materials (Lipunova et al., 2018).
Antiviral Activities
The antiviral properties of quinazoline derivatives have been a subject of study as well. Novel quinazolin-4(3H)-ones synthesized by a microwave technique were evaluated for their antiviral activity against various viruses, demonstrating their potential as antiviral agents (Selvam et al., 2007).
Anti-HIV Integrase Evaluation
Some 4-oxo-4H-quinolizine-3-carboxylic acid derivatives have been designed and synthesized for evaluating their inhibitory activity against HIV integrase, underlining the therapeutic potential of these compounds in HIV treatment (Xu et al., 2009).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the condensation of 4-phenoxyaniline with benzaldehyde to form 4-phenoxybenzylideneaniline. This intermediate is then reacted with 2-mercaptoquinazoline to form the desired product.", "Starting Materials": [ "4-phenoxyaniline", "benzaldehyde", "2-mercaptoquinazoline" ], "Reaction": [ "Step 1: Condensation of 4-phenoxyaniline with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to form 4-phenoxybenzylideneaniline.", "Step 2: Reaction of 4-phenoxybenzylideneaniline with 2-mercaptoquinazoline in the presence of a base such as potassium carbonate to form 3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS番号 |
403719-90-4 |
分子式 |
C28H21N3O3S |
分子量 |
479.55 |
IUPAC名 |
3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C28H21N3O3S/c32-26(29-21-12-14-23(15-13-21)34-22-9-5-2-6-10-22)20-11-16-24-25(17-20)30-28(35)31(27(24)33)18-19-7-3-1-4-8-19/h1-17H,18H2,(H,29,32)(H,30,35) |
InChIキー |
LCSSLJOHHZUPMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)NC2=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2708697.png)
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2708698.png)
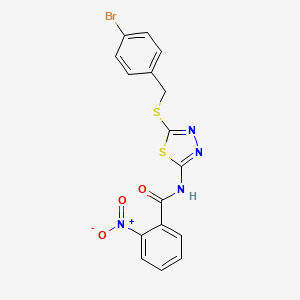
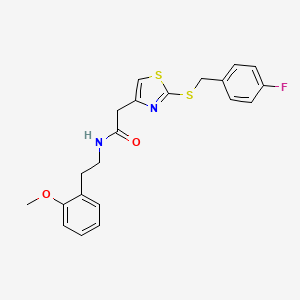
![1-benzyl-7-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2708703.png)
![3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B2708705.png)
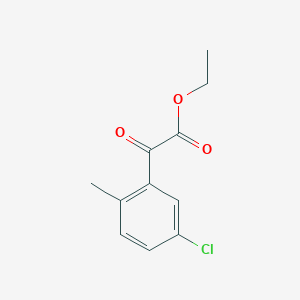

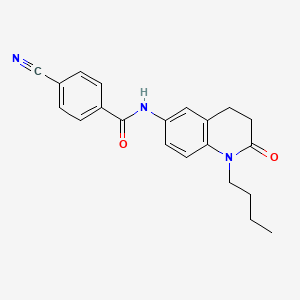
![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2708711.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(E)-1-methyl-2-oxopropylidene]acetohydrazide](/img/structure/B2708712.png)
![5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2708713.png)
